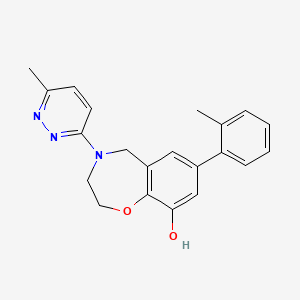![molecular formula C14H13NO2 B5404491 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5404491.png)
2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one, also known as MCHT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MCHT is a member of the cycloheptatrienone family of compounds, which have been shown to have a variety of biological activities. In
Mécanisme D'action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one is not fully understood, but it is believed to involve the binding of the compound to nucleic acids and transcription factors. 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one has been shown to intercalate into DNA, which can lead to changes in the structure and function of the molecule. In addition, 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one has been shown to inhibit the activity of certain transcription factors, which can affect gene expression and cellular function.
Biochemical and physiological effects:
2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one can induce apoptosis in cancer cells, and can inhibit the growth and proliferation of tumor cells. In addition, 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one has been shown to have anti-inflammatory properties, and can inhibit the activity of certain enzymes involved in inflammation. 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one has also been shown to have antioxidant properties, and can scavenge free radicals and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one in lab experiments is its ability to selectively bind to nucleic acids and transcription factors. This allows researchers to study the interactions between these molecules in a more controlled and specific manner. In addition, 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one is relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, there are also some limitations to using 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one in lab experiments. For example, the compound can be toxic at high concentrations, which can limit its use in certain assays. In addition, the binding of 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one to nucleic acids can be influenced by factors such as pH and ionic strength, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one. One area of interest is the development of new synthetic methods for the compound, which could improve yield and purity. Another area of interest is the investigation of the compound's potential as a therapeutic agent for cancer and other diseases. In addition, there is ongoing research into the mechanism of action of 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one, which could lead to a better understanding of its biological effects. Finally, there is interest in using 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one as a tool for the study of gene expression and regulation, which could have broad applications in the field of molecular biology.
Conclusion:
In conclusion, 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one, or 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has a variety of biological activities, including the ability to bind to nucleic acids and transcription factors, and has been investigated as a tool for the study of gene expression and regulation. While there are some limitations to using 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one in lab experiments, the compound's unique properties make it a valuable tool for researchers in a variety of fields.
Méthodes De Synthèse
The synthesis of 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one involves the reaction of 4-methoxyaniline with cycloheptatrienone in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent reduction to yield the final product. The synthesis of 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to bind to DNA and RNA, which has led to its use as a fluorescent probe for nucleic acid detection. 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one has also been shown to have anti-cancer properties, and has been investigated as a potential chemotherapeutic agent. In addition, 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one has been used as a tool in the study of protein-DNA interactions, and has been shown to selectively bind to certain transcription factors.
Propriétés
IUPAC Name |
2-(4-methoxyanilino)cyclohepta-2,4,6-trien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-12-9-7-11(8-10-12)15-13-5-3-2-4-6-14(13)16/h2-10H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTMKBHGUSVLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Anisidino)tropone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(2,5-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5404408.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5404416.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5404430.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5404431.png)
![4-methyl-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-1H-imidazole-5-carboxamide](/img/structure/B5404446.png)
![(3S*,4R*)-1-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5404452.png)

![N-allyl-7-{5-[(methylthio)methyl]-2-furoyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5404467.png)
![(2-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5404486.png)

![(3S*,5R*)-1-isobutyl-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404503.png)
![2-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5404504.png)
![5-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5404510.png)